
3,3-Dimethylbutane-2,2-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbutane-2,2-dithiol is an organic compound with the molecular formula C6H14S2 It is a dithiol, meaning it contains two thiol (–SH) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutane-2,2-dithiol typically involves the reaction of 3,3-Dimethylbutane-2,2-diol with thiolating agents. One common method is the reaction of the diol with phosphorus pentasulfide (P2S5) under controlled conditions to replace the hydroxyl groups with thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylbutane-2,2-dithiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alkylated products.
Applications De Recherche Scientifique
3,3-Dimethylbutane-2,2-dithiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of thiol-based redox biology and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.
Industry: Used in the production of polymers and as an additive in lubricants and other materials to enhance their properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylbutane-2,2-dithiol involves its thiol groups, which can participate in various chemical reactions. These thiol groups can form disulfide bonds, which are important in redox biology and protein folding. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylbutane-2-ol: An alcohol with similar structural features but different functional groups.
3,3-Dimethylbutane-2-thiol: A monothiol compound with only one thiol group.
Uniqueness
3,3-Dimethylbutane-2,2-dithiol is unique due to the presence of two thiol groups, which gives it distinct chemical reactivity compared to similar compounds with only one thiol group or different functional groups. This dual thiol functionality allows for more diverse chemical reactions and applications.
Propriétés
Numéro CAS |
4191-25-7 |
|---|---|
Formule moléculaire |
C6H14S2 |
Poids moléculaire |
150.3 g/mol |
Nom IUPAC |
3,3-dimethylbutane-2,2-dithiol |
InChI |
InChI=1S/C6H14S2/c1-5(2,3)6(4,7)8/h7-8H,1-4H3 |
Clé InChI |
YXFWGDBZQSABDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
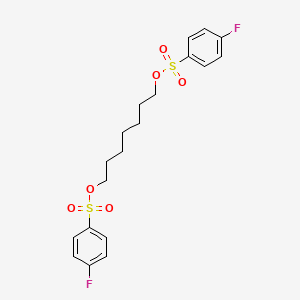

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)

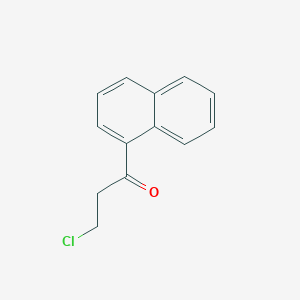
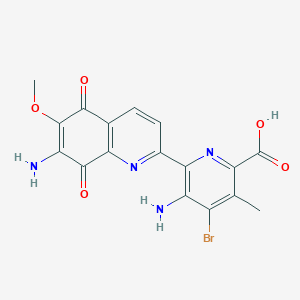
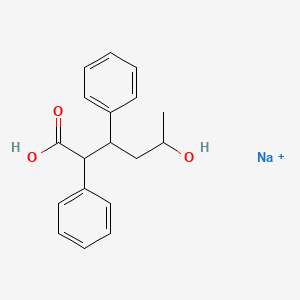

![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
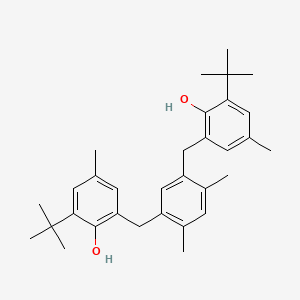
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
